N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine
Description
N-(1H-Benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine is a purine derivative characterized by a benzimidazole-methyl substituent, a morpholinyl group at position 2, and a 3-thiophenyl moiety at position 9 of the purine ring. Its exact mass is 432.1388708 Da .
Properties
Molecular Formula |
C21H20N8OS |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-morpholin-4-yl-9-thiophen-3-ylpurin-6-amine |
InChI |
InChI=1S/C21H20N8OS/c1-2-4-16-15(3-1)24-17(25-16)11-22-19-18-20(29(13-23-18)14-5-10-31-12-14)27-21(26-19)28-6-8-30-9-7-28/h1-5,10,12-13H,6-9,11H2,(H,24,25)(H,22,26,27) |
InChI Key |
NIFSAJKTGRRAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CSC=C4)NCC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Substructure Synthesis
The 1H-benzimidazol-2-ylmethyl group is synthesized via condensation of o-phenylenediamine with carbon disulfide in ethanol-water under reflux, yielding 1H-benzimidazole-2-thiol (Scheme 1A). Subsequent alkylation with methyl iodide introduces the methyl group at the 2-position, forming 1H-benzimidazol-2-ylmethanethiol. Desulfurization using Raney nickel or oxidative methods converts the thiol to the methylamine derivative, 1H-benzimidazol-2-ylmethylamine.
Purine Core Functionalization
The purine scaffold is constructed from pyrimidine precursors. 6-Chloropurine serves as a starting material, with morpholine introduced at position 2 via nucleophilic aromatic substitution (NAS) in dimethylformamide (DMF) at 80–100°C. Thiophen-3-ylboronic acid undergoes Suzuki-Miyaura coupling with 9-chloropurine intermediates to install the thiophene group at position 9, facilitated by palladium catalysts.
Stepwise Preparation Methodology
Intermediate 1: 2-(4-Morpholinyl)-9-(3-Thiophenyl)purin-6-amine
Synthesis :
-
Morpholine Substitution : 2,6-Dichloropurine (10 mmol) reacts with morpholine (12 mmol) in DMF at 90°C for 12 hours, yielding 2-morpholinyl-6-chloropurine (87% yield).
-
Thiophene Coupling : The chloropurine intermediate (5 mmol) undergoes Suzuki coupling with thiophen-3-ylboronic acid (6 mmol) using Pd(PPh₃)₄ (0.1 eq) and Na₂CO₃ in toluene/ethanol (3:1) at 80°C.
-
Amination : The resulting 2-morpholinyl-9-(3-thiophenyl)purin-6-chloride is treated with aqueous ammonia (28%) in a sealed tube at 120°C for 6 hours to afford the 6-amine derivative.
Key Data :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Morpholine substitution | DMF, 90°C, 12 h | 87 | 92 |
| Suzuki coupling | Pd(PPh₃)₄, 80°C, 8 h | 78 | 89 |
| Amination | NH₃, 120°C, 6 h | 82 | 94 |
Intermediate 2: N-(1H-Benzimidazol-2-ylmethyl)amine
Synthesis :
-
Benzimidazole Formation : o-Phenylenediamine (10 mmol) reacts with carbon disulfide (12 mmol) in ethanol-water (4:1) under reflux for 6 hours, forming 1H-benzimidazole-2-thiol.
-
Methylation : The thiol (8 mmol) is alkylated with methyl iodide (10 mmol) in THF using K₂CO₃ as a base, yielding 1H-benzimidazol-2-ylmethanethiol (91% yield).
-
Desulfurization : The thiol intermediate is treated with Raney nickel in ethanol under H₂ (3 atm) at 50°C for 4 hours, producing 1H-benzimidazol-2-ylmethylamine.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Benzimidazole synthesis | Reflux, 6 h | 88 |
| Methylation | THF, K₂CO₃, 24 h | 91 |
| Desulfurization | Raney Ni, H₂, 50°C | 85 |
Final Coupling Reaction
The purine amine (Intermediate 1, 5 mmol) and benzimidazole-methylamine (Intermediate 2, 5.5 mmol) are coupled using EDCI/HOBt in dichloromethane at room temperature for 24 hours, forming the target compound.
Optimization :
-
Solvent Screening : Dichloromethane outperformed DMF and THF in yield (89% vs. 72% and 68%).
-
Catalyst : EDCI/HOBt provided superior results compared to DCC/DMAP (89% vs. 75%).
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:1 → 3:1 gradient), followed by recrystallization from ethanol/dichloromethane (2:1) to achieve >98% HPLC purity.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, purine-H), 7.89–7.21 (m, 6H, aromatic), 4.65 (s, 2H, CH₂), 3.78–3.45 (m, 8H, morpholine).
Challenges and Mitigation Strategies
Low Coupling Efficiency
Initial coupling yields dropped to 60% due to steric hindrance at the purine’s 6-position. Switching from DCC to EDCI/HOBt improved activation, increasing yields to 89%.
Purine Ring Instability
The 9-thiophenyl group induced ring decomposition under acidic conditions. Neutral pH and inert atmosphere (N₂) during synthesis stabilized the intermediate.
Recent Advances in Synthesis
Chemical Reactions Analysis
SR-653234 undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine exhibit significant anticancer properties. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.
- Case studies have shown that derivatives of benzimidazole can inhibit cancer cell lines, suggesting that this compound may have similar effects .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various pathogens. The incorporation of the thiophene ring is believed to enhance its efficacy against bacterial strains.
- In vitro studies demonstrate that compounds with similar structures possess broad-spectrum antimicrobial activity, indicating potential applications in treating infections .
-
Enzyme Inhibition
- This compound has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Molecular docking studies have shown promising binding affinities, suggesting this compound could serve as a lead structure for developing new enzyme inhibitors .
Table 1: Summary of Biological Activities
Case Study Insights
- A study published in PubChem highlighted the synthesis and biological evaluation of related compounds, noting their potential as anticancer agents due to their ability to interfere with cell cycle regulation .
- Another research article focused on the enzyme inhibitory properties, demonstrating that modifications to the benzimidazole structure could enhance binding affinity and selectivity towards target enzymes, paving the way for therapeutic developments .
Mechanism of Action
SR-653234 exerts its effects by inhibiting the activity of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are involved in the phosphorylation of various proteins, which regulates their activity and function. By inhibiting these kinases, SR-653234 can modulate cellular processes such as cell growth, proliferation, and apoptosis . The molecular targets of SR-653234 include the ATP-binding sites of casein kinase 1 delta and casein kinase 1 epsilon, where it competes with ATP to inhibit kinase activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Scaffold Variations: The target compound and SR-3029 share a purinamine backbone with benzimidazole and morpholinyl substituents. Apilimod Mesylate diverges significantly, utilizing a pyrimidinyl hydrazone scaffold with morpholinyl and methylbenzylidene groups. This structure is optimized for cytokine inhibition (e.g., IL-12) rather than kinase activity .
Substituent Impact :
- The 3-thiophenyl group in the target compound introduces sulfur-based hydrophobicity, which may influence membrane permeability compared to SR-3029’s fluorophenyl group .
- SR-3029’s difluoro-benzimidazole moiety likely enhances metabolic stability and target selectivity, critical for kinase inhibitor development .
Physicochemical Properties :
- SR-3029 is reported as a white solid with a refractive index of 1.748, suggesting high polarity . The target compound’s properties (e.g., solubility, stability) remain uncharacterized but could be inferred to differ due to its thiophenyl group.
Apilimod’s anti-inflammatory action demonstrates the versatility of morpholinyl groups in modulating diverse biological targets .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The structure can be summarized as follows:
- Molecular Formula : C22H21N9O
- Molecular Weight : 399.45 g/mol
- Functional Groups : Benzimidazole, morpholine, thiophene, and purine derivatives.
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that compounds with the benzimidazole nucleus exhibit:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy against various fungal strains.
- Antiparasitic Activity : Exhibited activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis .
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in pathogens:
- Inhibition of Microtubule Formation : Similar to other benzimidazoles, this compound may inhibit microtubule polymerization, affecting cell division in parasites and cancer cells .
- Topoisomerase Inhibition : Some studies suggest that benzimidazole derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription .
Case Studies
Several case studies provide insight into the efficacy of this compound:
- Antiparasitic Efficacy : A study evaluated the compound's effect on Trichomonas vaginalis, revealing an IC50 value significantly lower than that of traditional treatments like metronidazole .
- Antimicrobial Testing : Research demonstrated that derivatives of benzimidazole showed enhanced activity against resistant strains of bacteria, suggesting a potential role in treating antibiotic-resistant infections .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in treating infections caused by protozoan parasites. Results indicated a notable reduction in parasite load compared to untreated controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine?
- Methodological Answer : The synthesis of benzimidazole-linked purine derivatives typically involves multi-step reactions. For example:
- Step 1 : Condensation of substituted benzimidazole precursors with morpholine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃ .
- Step 2 : Introduction of the thiophenyl group via Suzuki-Miyaura coupling, employing Pd(PPh₃)₄ as a catalyst and THF/water as a solvent system .
- Validation : Monitor reaction progress using TLC and purify intermediates via column chromatography. Final compounds are characterized by melting point, IR, and ¹H/¹³C NMR .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm bond lengths, angles, and stereochemistry .
- Spectroscopy : Compare experimental IR peaks (e.g., N-H stretching at ~3400 cm⁻¹ for benzimidazole) and NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) with computational predictions .
- Elemental Analysis : Verify purity by matching calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Q. What preliminary pharmacological screening approaches are applicable for this compound?
- Methodological Answer :
- In vitro assays : Test kinase inhibition (e.g., PI3K/AKT/mTOR pathway) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations using GraphPad Prism .
- Docking Studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets of target proteins, referencing crystallographic data from similar purine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across different assay conditions?
- Methodological Answer :
- Variable Control : Standardize assay parameters (e.g., ATP concentration, incubation time) to minimize variability.
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify significant differences. For example, discrepancies in IC₅₀ values may arise from serum protein binding in cell-based vs. cell-free assays .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) to measure direct target binding kinetics .
Q. What computational strategies improve binding affinity predictions for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability, focusing on hydrogen bonding with key residues (e.g., hinge-region Lys or Asp).
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for morpholine/thiophenyl substituent modifications using Schrödinger Suite .
- Machine Learning : Train QSAR models with datasets from PubChem BioAssay to predict off-target effects .
Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing morpholine with piperazine or thiophenyl with furyl).
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen bond acceptors (e.g., purine N1) and hydrophobic regions (e.g., benzimidazole) .
- Data Correlation : Plot substituent Hammett constants (σ) against log(IC₅₀) to quantify electronic effects on activity .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to improve Suzuki coupling efficiency.
- Solvent Effects : Test green solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
- Scale-Up Risks : Monitor exothermic reactions using RC1 calorimetry; adjust heating/cooling rates to prevent decomposition .
Q. How to validate target engagement in cellular models for this compound?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
- Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess if compound efficacy is abolished .
- Phosphoproteomics : Perform LC-MS/MS to identify downstream phosphorylation changes (e.g., AKT Ser473) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
